molecular formula C22H14BrFN4O4 B2450876 1-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione CAS No. 1207019-86-0

1-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione

Cat. No. B2450876
CAS RN: 1207019-86-0
M. Wt: 497.28
InChI Key: UDIGMYGBDRGAIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H14BrFN4O4 and its molecular weight is 497.28. The purity is usually 95%.
BenchChem offers high-quality 1-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound's synthesis and bromination have been studied, revealing insights into the bromination route of 1-allyl-substituted 2-oxo azaheterocycles, including this specific compound. These findings allow for predictions about the bromination route based on the initial alkylation process (Ukrainets et al., 2011).
  • Microwave synthesis and characterization of related quinazolin-4(3H)-one derivatives indicate significant biological activities. This study details the synthesis process and provides structural characterization, highlighting the compound's potential in biologically active applications (Raval et al., 2012).
  • Research on similar compounds containing a 1,2,4-oxadiazole ring shows the potential for antitumor activity. The synthesis and characterization of these compounds offer insights into their structural properties and potential biological relevance (Maftei et al., 2013).

Biological and Medicinal Applications

  • A study on the synthesis and primary cytotoxicity evaluation of quinazolinone derivatives, including compounds structurally related to the one , sheds light on the potential anticancer properties of these compounds. The results suggest a focus on renal cancer cell lines and HIV-1, offering a basis for further exploration in medicinal chemistry (Gürsoy & Karalı, 2003).
  • A study focused on the synthesis, characterization, and screening for analgesic and anti-inflammatory activities of new 1,3,4-oxadiazole derivatives linked to the quinazolin-4-one ring. This research provides insights into the compound's potential therapeutic applications, indicating significant analgesic and anti-inflammatory activities in animal studies (Dewangan et al., 2016).

Additional Insights

  • A facile synthesis method was reported for substituted 3-amino-1H-quinazoline-2,4-diones, involving the generation of a dianion of urea and subsequent intramolecular nucleophilic displacement, offering a streamlined approach to creating compounds similar to the one (Tran et al., 2005).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is the 3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione, which is synthesized from 2-nitrobenzaldehyde and 2-furanmethanol. The second intermediate is the 1-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)amine, which is synthesized from 3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazole and formaldehyde. These two intermediates are then coupled using a reductive amination reaction to form the final product.", "Starting Materials": [ "2-nitrobenzaldehyde", "2-furanmethanol", "3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazole", "formaldehyde" ], "Reaction": [ "Synthesis of 3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione:", "Step 1: Reduction of 2-nitrobenzaldehyde to 2-nitrobenzyl alcohol using sodium borohydride", "Step 2: Protection of the alcohol group using acetic anhydride and pyridine to form 2-nitrobenzyl acetate", "Step 3: Reaction of 2-nitrobenzyl acetate with 2-furanmethanol in the presence of potassium carbonate to form the desired intermediate", "Synthesis of 1-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)amine:", "Step 1: Reduction of 3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazole to 3-(3-bromo-4-fluorophenyl)hydrazine using hydrazine hydrate", "Step 2: Reaction of 3-(3-bromo-4-fluorophenyl)hydrazine with formaldehyde in the presence of acetic acid to form the desired intermediate", "Coupling of the two intermediates:", "Step 1: Reductive amination of the 3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione intermediate with the 1-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)amine intermediate using sodium cyanoborohydride as the reducing agent to form the final product" ] }

CAS RN

1207019-86-0

Product Name

1-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione

Molecular Formula

C22H14BrFN4O4

Molecular Weight

497.28

IUPAC Name

1-[[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(furan-2-ylmethyl)quinazoline-2,4-dione

InChI

InChI=1S/C22H14BrFN4O4/c23-16-10-13(7-8-17(16)24)20-25-19(32-26-20)12-27-18-6-2-1-5-15(18)21(29)28(22(27)30)11-14-4-3-9-31-14/h1-10H,11-12H2

InChI Key

UDIGMYGBDRGAIF-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2CC3=NC(=NO3)C4=CC(=C(C=C4)F)Br)CC5=CC=CO5

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.